Product packaging for 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione(Cat. No.:)

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione

Cat. No.: B13059388
M. Wt: 163.13 g/mol
InChI Key: FKXLWERUVHBVNR-UHFFFAOYSA-N
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Description

Chemical Overview 2H,3H,4H-Pyrano[2,3-b]pyridine-2,4-dione (CAS Number: 147167-23-5) is a high-purity chemical building block with a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol. This compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses. Research Significance and Applications This compound serves as a versatile core structure in medicinal chemistry and drug discovery. The pyrano[2,3-b]pyridine-2,4-dione scaffold is of significant interest due to its structural similarity to biologically important heterocyclic systems. Scientific literature highlights that closely related analogues, such as pyrano[2,3- d ]pyrimidine-2,4-diones, have been successfully developed into potent inhibitors of key biological targets. For instance, such derivatives have shown promising activity as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a valuable class of anti-cancer therapeutics for compromising the DNA repair machinery in cancer cells . Other research into similar molecular frameworks has demonstrated potential for antimicrobial activity and enzyme inhibition, underscoring the broad utility of this chemotype in developing new pharmacological tools and therapeutic agents . Researchers can utilize this core structure as a starting point for the synthesis of more complex molecules for various biological evaluations. Product Note This product is intended for research use by qualified laboratory professionals. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B13059388 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

pyrano[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2

InChI Key

FKXLWERUVHBVNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N=CC=C2)OC1=O

Origin of Product

United States

Synthetic Methodologies for 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione and Its Derivatives

Classical Multi-Step Synthesis Approaches

Traditional synthetic routes to the pyrano[2,3-b]pyridine core often involve the sequential construction of the pyridine (B92270) and pyran rings. These methods provide a high degree of control over the substitution pattern but typically require longer reaction times and purification of intermediates at each step.

Classical approaches frequently begin with a pre-formed pyridine derivative, upon which the pyran ring is annulated. A representative strategy involves the use of 2-chloronicotinic acid as a starting material. For the synthesis of the related 2H-thiopyrano[2,3-b]pyridin-4(3H)-one, 2-chloronicotinic acid is first converted to 2-mercaptopyridine-3-carboxylic acid. This intermediate then undergoes reaction with 3-chloropropionic acid, followed by cyclization using acetic anhydride (B1165640) to form the fused thiopyranone ring. semanticscholar.org This step-wise approach, involving initial condensation followed by an intramolecular cyclization, is characteristic of classical methods for building such fused heterocyclic systems. semanticscholar.org

The synthesis of pyridino[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic core, can also be achieved through the reaction of 5-arylidene barbituric acid with active nucleophiles like barbituric acid or acetyl acetone. researchgate.net These reactions exemplify the condensation of two components to form an intermediate that subsequently cyclizes to yield the final fused product. researchgate.net

Once the core 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione structure is assembled, further functionalization can be achieved to generate diverse derivatives. Halogenation of the pyridine ring is a crucial transformation, as halopyridines are key building blocks for introducing other functional groups via cross-coupling reactions. chemrxiv.org However, the electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.org

Modern methods have been developed for the selective halogenation of pyridines that could be applied to the pyrano[2,3-b]pyridine scaffold. One such strategy involves a temporary dearomatization of the pyridine ring. The pyridine is transformed into a reactive Zincke imine intermediate through a ring-opening, halogenation, and ring-closing sequence, which allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgresearchgate.net Another approach uses specially designed heterocyclic phosphine (B1218219) reagents that are selectively installed at the 4-position of the pyridine ring and subsequently displaced by halide nucleophiles. chemrxiv.org These late-stage functionalization techniques are valuable for modifying complex molecules. chemrxiv.orgresearchgate.net

One-Pot and Multi-Component Reaction (MCR) Strategies for Pyrano[2,3-b]pyridine Diones

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have become powerful tools in heterocyclic chemistry. ut.ac.ir These strategies allow for the synthesis of complex molecules like pyrano[2,3-b]pyridine diones and their derivatives from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. ut.ac.irnih.gov

A cornerstone of many MCRs for synthesizing pyran-fused heterocycles is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgnih.gov In the context of pyrano[2,3-b]pyridine synthesis, this typically involves the reaction of an aromatic aldehyde with a compound like barbituric acid or malononitrile (B47326). nih.gov

The reaction mechanism generally begins with the Knoevenagel condensation between the aldehyde and one of the active methylene compounds to form a reactive olefin intermediate (e.g., an arylidenemalononitrile or 5-arylidenebarbituric acid). nih.gov This is followed by a Michael addition of a second active methylene compound (e.g., the enol form of barbituric acid) to the olefin. nih.gov The resulting Michael adduct then undergoes intramolecular cyclization and dehydration to furnish the final pyran-fused product. nih.govnih.gov Various catalysts, including nano-catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), have been employed to facilitate these transformations efficiently under solvent-free conditions. nih.gov

EntryAldehydeActive Methylene CompoundsCatalystConditionsYield (%)Ref
14-NitrobenzaldehydeBarbituric acid, MalononitrileSBA-Pr-SO3H140°C, 15 min90 nih.gov
24-ChlorobenzaldehydeBarbituric acid, MalononitrileSBA-Pr-SO3H140°C, 15 min92 nih.gov
3BenzaldehydeBarbituric acid, MalononitrileSBA-Pr-SO3H140°C, 20 min88 nih.gov
44-MethoxybenzaldehydeBarbituric acid, MalononitrileSBA-Pr-SO3H140°C, 25 min85 nih.gov

The construction of the six-membered pyran ring can also be achieved through formal [3+3]-cycloaddition reactions. rsc.orgrsc.org This powerful strategy involves the combination of a three-atom synthon with another three-atom component to form the heterocyclic ring. rsc.org In the synthesis of pyrano[2,3-b]pyran derivatives, this approach often begins with a Knoevenagel condensation between a 4H-chromene-3-carbaldehyde and a cyclic 1,3-dicarbonyl compound. nih.gov

This initial condensation yields a conjugated 1-oxatriene intermediate. This intermediate then undergoes a 6π-electrocyclization, an intramolecular pericyclic reaction, to form the new six-membered pyran ring, resulting in the fused pyrano[2,3-b]pyran system. rsc.orgnih.gov This sequence provides a stereoselective route to complex heterocyclic structures. rsc.orgnih.gov The use of green catalysts like ammonium (B1175870) acetate (B1210297) in acetic acid can make this process more environmentally friendly. rsc.org

Domino and tandem reactions are highly efficient processes where multiple bond-forming events occur sequentially in a single synthetic operation without changing the reaction conditions or adding new reagents. The multi-component synthesis of pyrano[2,3-d]pyrimidine diones is a prime example of a domino reaction sequence. nih.govnih.gov

The entire transformation, from simple starting materials to the complex heterocyclic product, proceeds through a cascade of reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration. nih.govnih.gov This sequence allows for the rapid assembly of the pyranopyrimidine core with high atom economy. rsc.orgrsc.org For instance, the reaction between barbituric acid, aldehydes, and malononitrile can be catalyzed by various entities to produce pyrano[2,3-d]pyrimidine derivatives in excellent yields. nih.govresearchgate.net These tandem processes are fundamental to modern diversity-oriented synthesis, enabling the creation of libraries of complex molecules for various applications. nih.govrsc.org

Catalyst-Mediated Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in the efficient synthesis of pyrano[2,3-b]pyridine diones, offering advantages such as improved reaction rates, higher yields, and milder reaction conditions. Both heterogeneous and homogeneous catalysts have been explored, with a growing emphasis on environmentally benign options.

Heterogeneous Catalysis in Pyrano[2,3-b]pyridine Dione (B5365651) Synthesis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Nanocatalysts, in particular, have demonstrated high efficiency in the synthesis of related pyranopyrimidine structures, which share a common synthetic pathway.

One notable example is the use of sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) as a solid acid catalyst. This nanocatalyst has been successfully employed in the three-component reaction of an aromatic aldehyde, malononitrile, and barbituric acid to produce pyrano[2,3-d]pyrimidine dione derivatives. The reaction proceeds with high efficiency under solvent-free conditions at elevated temperatures, showcasing the catalyst's role as a nanoreactor that facilitates the condensation cascade. nih.gov The large surface area and acidic sites of the catalyst are crucial for activating the substrates and promoting the reaction.

Another approach involves the use of magnetic nanoparticles as catalyst supports, which allows for easy recovery of the catalyst using an external magnet. For instance, Fe3O4, ZnO, and Mn3O4 nanostructure catalysts have been utilized in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov These catalysts have proven to be reusable for multiple cycles without a significant loss in activity. nih.gov

The use of these solid-supported catalysts not only simplifies the work-up procedure but also minimizes waste generation, making them attractive for sustainable chemical synthesis.

Green Chemistry Approaches and Environmentally Benign Catalysis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrano[2,3-b]pyridine diones. This involves the use of non-toxic, renewable catalysts and solvents, as well as energy-efficient reaction conditions.

A selective and efficient method for the synthesis of annulated pyrano[2,3-d]pyrimidines has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst in an aqueous ethanol (B145695) medium at room temperature. researchgate.net This approach highlights the effectiveness of base catalysis in this condensation reaction and offers the advantages of using a less toxic solvent system and mild reaction conditions. researchgate.net

The use of organocatalysts like DABCO is advantageous due to their low cost, ready availability, and operational simplicity. The reaction proceeds via a one-pot, three-component condensation of aromatic aldehydes, an active methylene compound, and barbituric acid, providing good to high yields of the desired products. researchgate.net This method avoids the use of hazardous chemicals and simplifies the purification process, often requiring only simple crystallization. researchgate.net

Solvent-Free and Microwave-Assisted Synthetic Protocols

To further enhance the environmental friendliness and efficiency of synthetic processes, solvent-free and microwave-assisted methods have been developed for the synthesis of pyrano[2,3-b]pyridine dione and its analogues.

Solvent-free synthesis, often facilitated by techniques such as ball-milling, offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents. A mechanochemical approach for the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported, which proceeds without any catalyst and provides quantitative yields. africanjournalofbiomedicalresearch.com This method involves the grinding of the reactants—an aldehyde, malononitrile, and barbituric acid—in a ball mill, leading to the formation of the product in a solid state. africanjournalofbiomedicalresearch.com The reaction is believed to proceed through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. africanjournalofbiomedicalresearch.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved under microwave irradiation. For instance, the condensation of barbituric acid or thiobarbituric acid with benzylidene acetophenone (B1666503) in the presence of phosphorous pentoxide under microwave conditions affords the fused heterocycles in a single step. beilstein-journals.org This method provides a rapid and efficient route to these compounds compared to conventional heating methods. beilstein-journals.org

The combination of solvent-free conditions and microwave irradiation represents a particularly green and efficient approach to the synthesis of these heterocyclic systems.

Synthesis of Structurally Related Pyrano[2,3-b]pyridine Dione Analogues and Spiro Compounds

The synthesis of structurally diverse analogues of this compound, including those with modifications on the pyran and pyridine rings, as well as spirocyclic derivatives, is crucial for exploring the structure-activity relationships of this class of compounds.

Modifications on the Pyran Ring

While direct post-synthetic modification of the pyran ring in the this compound core is not extensively reported, the synthesis of analogues with varied substitution on the pyran moiety is achieved by using different starting materials in multicomponent reactions. For example, the use of different active methylene compounds in the initial condensation can lead to diverse substituents at the 5-position of the pyran ring in the analogous pyrano[2,3-d]pyrimidine system.

Furthermore, reactions involving the pyranone fragment of related systems can lead to ring-opening and subsequent transformations, suggesting potential pathways for modification. For instance, studies on pyrimidines with an allomaltol fragment have shown that UV irradiation can induce a 6π-electrocyclization, leading to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. researchgate.net While this is not a direct modification of the target scaffold, it demonstrates the reactivity of the pyranone ring that could potentially be exploited for further functionalization.

Substituent Effects on the Pyridine Moiety

The electronic nature of substituents on the pyridine ring can significantly influence the course and outcome of the synthesis of pyrano[2,3-b]pyridine derivatives. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution. The introduction of additional electron-donating or electron-withdrawing groups can further modulate this reactivity.

In the synthesis of 2H-pyrano[2,3-b]pyridine-2-one derivatives, a closely related scaffold, a multi-step sequence starting from a substituted 2,6-dihydroxy-3-cyano-4-methyl pyridine has been reported. researchgate.net In this synthesis, the hydroxyl groups on the pyridine ring can be converted to a chloro group, which then serves as a handle for introducing various amino substituents by condensation with corresponding amines. researchgate.net This demonstrates a strategy for introducing diversity at the 7-position of the pyrano[2,3-b]pyridine core.

The presence of electron-donating groups on the pyridine ring would be expected to increase the electron density of the ring system, potentially facilitating certain reactions, while electron-withdrawing groups would have the opposite effect. For example, in a study on the synthesis of pyrano[2,3-d]pyrimidine diones, it was observed that the electronic nature of substituents on an appended aromatic ring did not significantly affect the reaction yields under the specific nanocatalyst-mediated, solvent-free conditions employed. nih.gov However, in other synthetic approaches, such effects could be more pronounced, influencing reaction rates and the stability of intermediates.

The synthesis of spirocyclic compounds containing the pyrano[2,3-b]pyridine core represents a significant challenge in synthetic chemistry, leading to complex three-dimensional structures. While the direct synthesis of spiro[pyrano[2,3-b]pyridine-x,y'-heterocycle] diones is not widely documented, the synthesis of sulfur-containing analogues, such as spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines, has been reported. researchgate.net These compounds are synthesized from 2,3-dihydrothiopyrano[2,3-b]pyridin-4(4H)-one phenylhydrazones, which undergo cyclization to form the spiro-pyrazole system. researchgate.net This suggests that similar strategies employing the corresponding oxygen-containing pyranone precursors could potentially lead to the desired spiro-pyrano[2,3-b]pyridine diones.

Additionally, the synthesis of fused pyrano[2,3-b]pyridine derivatives has been achieved through the cyclo-condensation reaction of an amino cyano spiro pyrano derivative with arylidene malononitrile derivatives. This approach, starting from a spiro-indoline-pyran scaffold, leads to the formation of a fused pyridine ring, demonstrating a pathway to complex polycyclic systems based on the pyran core.

The following table summarizes representative examples of catalyst-mediated synthesis of pyrano[2,3-d]pyrimidine diones, which are structurally analogous and share synthetic pathways with the target compound.

Table 1: Catalyst-Mediated Synthesis of Pyrano[2,3-d]pyrimidine Dione Derivatives

Catalyst Reactants Conditions Yield (%) Reference
SBA-Pr-SO3H Aromatic aldehyde, Malononitrile, Barbituric acid Solvent-free, 140 °C High nih.gov
Fe3O4, ZnO, or Mn3O4 nanoparticles p-Chlorobenzaldehyde, Malononitrile, Thiobarbituric acid One-pot - nih.gov
DABCO Aromatic aldehyde, Active methylene compound, Barbituric acid Aqueous ethanol, Room temperature Good to High researchgate.net

Synthesis of Spiro-Fused Pyrano[2,3-b]pyridine Dione Systems

The construction of spiro-fused heterocyclic systems, where a central spiro-carbon atom is shared by two different rings, is a significant area of focus in synthetic organic chemistry. These complex three-dimensional structures are prevalent in numerous natural products and pharmaceutically active compounds. A particularly important subclass is the spirooxindole framework, where an oxindole (B195798) unit is fused to another heterocyclic ring system, such as a pyrano[2,3-b]pyridine. The synthesis of these molecules often relies on efficient and atom-economical multi-component reactions (MCRs).

Multi-component methodologies are highly valued in modern drug discovery and pharmaceutical research as they allow for the construction of complex molecular architectures in a single step from simple starting materials, often under environmentally benign conditions. nih.gov A common and effective strategy for synthesizing spiro-fused pyranopyridine-type diones involves a one-pot reaction that combines an isatin (B1672199) derivative, an active methylene compound, and a suitable precursor for the pyran ring.

One illustrative green and efficient approach is a one-pot, five-component reaction used for the synthesis of structurally related pyrano[2,3-c]pyrazole fused spirooxindoles. nih.gov This methodology utilizes N-propargylated isatin, hydrazine (B178648) hydrate (B1144303), ethyl acetoacetate (B1235776), malononitrile or ethyl cyanoacetate, and an aryl azide (B81097) as the starting materials. nih.gov The reaction proceeds efficiently in the presence of a tea waste-supported copper catalyst (TW-Cu), highlighting a commitment to sustainable chemistry. nih.gov

The reaction mechanism is proposed to proceed through a cascade of reactions:

In situ Pyrazolone (B3327878) Formation: Hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate.

Knoevenagel Condensation: This is followed by a condensation reaction.

Azide-Alkyne Cycloaddition: A cycloaddition reaction then takes place.

Michael Addition: The sequence is completed by an intramolecular Michael addition, which leads to the final spiro-fused product. nih.gov

This strategy demonstrates high efficiency and good functional group tolerance, providing the desired spirooxindole products in good to excellent yields. nih.gov The versatility of MCRs allows for the generation of a diverse library of spiro compounds by varying the substituents on the starting materials. For instance, various substituted isatins, including those with either electron-donating or electron-withdrawing groups, can be successfully employed. nih.gov

The table below summarizes representative findings from the synthesis of analogous spiro-fused pyrano-heterocyclic systems, showcasing the scope of substrates and the efficiency of the multi-component approach.

EntryIsatin DerivativeActive Methylene CompoundPyran Ring PrecursorCatalyst/ConditionsYield (%)Reference
1IsatinMalononitrile1,3-Dimethylbarbituric AcidPVPy-IL-B-SO3H, Ultrasonic Irradiation95 mdpi.com
25-Fluoro-1-ethylisatinMalononitrile1,3-Dimethylbarbituric AcidPVPy-IL-B-SO3H, Ultrasonic Irradiation94 mdpi.com
35-Bromo-1-ethylisatinMalononitrile1,3-Dimethylbarbituric AcidPVPy-IL-B-SO3H, Ultrasonic Irradiation97 mdpi.com
41-Propargyl-isatinMalononitrileEthyl acetoacetate / HydrazineTW-Cu, EtOH/H2O, 80°C94 nih.gov
55-Bromo-1-propargyl-isatinEthyl cyanoacetateEthyl acetoacetate / HydrazineTW-Cu, EtOH/H2O, 80°C92 nih.gov
65-Nitro-1-propargyl-isatinMalononitrileEthyl acetoacetate / HydrazineTW-Cu, EtOH/H2O, 80°C91 nih.gov

Advanced Spectroscopic and Structural Characterization of 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrano[2,3-b]pyridine diones, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within the pyrano[2,3-b]pyridine dione (B5365651) scaffold. The chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in derivatives of the related pyrano[2,3-d]pyrimidine-2,4-dione system, the proton at the chiral center (C-5) typically appears as a singlet around δ 4.1-5.3 ppm. nih.gov Aromatic protons on substituents will resonate in the downfield region of δ 6.8-8.7 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. nih.govrsc.org Exchangeable protons, such as those of NH groups in the pyrimidine (B1678525) ring of analogous structures, are often observed as broad singlets at δ 11.0-12.2 ppm. nih.gov The integration of these signals confirms the number of protons in each environment.

Table 1: Representative ¹H NMR Data for Related Pyrano-pyrimidine Dione Derivatives

Compound/Derivative Proton Chemical Shift (δ, ppm) Multiplicity Reference
7-Amino-6-cyano-5-(3-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones CH (C5) 4.13 s nih.gov
" ArH & NH₂ 6.95-7.17 m nih.gov
" NH 11.09 s nih.gov
" NH 12.00 s nih.gov
7-Amino-6-cyano-5-(3-methoxylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones CH (C5) 4.16 s nih.gov
" ArH 6.96-7.78 m nih.gov
" NH₂ 8.48 s nih.gov
" NH 11.03 s nih.gov
" NH 11.77 s nih.gov
7-Amino-6-cyano-1,3-dimethyl-5-(4-Hydroxyphenyl)-1,5-dihydro-pyrano[2,3-d]pyrimidine-2,4-dione CH (C5) 4.40 s nih.gov
" ArH & NH₂ 6.83-8.25 m nih.gov

Note: Data is for structurally related pyrano[2,3-d]pyrimidine-2,4-dione derivatives, as specific data for 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione was not available.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm), which minimizes signal overlap. bhu.ac.in For pyrano[2,3-b]pyridine dione systems, the carbonyl carbons of the dione moiety are expected to resonate significantly downfield, generally in the range of δ 160-180 ppm. semanticscholar.org Carbons in the aromatic pyridine (B92270) ring would appear between δ 110-150 ppm, while the chiral sp³ carbon of the pyran ring would be found further upfield. bhu.ac.in

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule. ktu.edu For derivatives containing phosphorus, ³¹P NMR would be employed to characterize the environment of the phosphorus nucleus.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Pyrano[2,3-b]pyridine Dione Core Structure

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 180
Aromatic/Heteroaromatic (C=C) 110 - 150
Alkene 110 - 150
Alkyne 70 - 80
C-O, C-X 50 - 70
Aliphatic (C-C) 10 - 40

Note: These are general expected ranges based on typical values for similar functional groups. bhu.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyran-containing structures, a common fragmentation pathway is the retro-Diels-Alder reaction. nih.gov In the case of this compound, cleavage of the pyran ring could lead to characteristic fragment ions, helping to confirm the presence of this heterocyclic system. nih.govresearchgate.net The mass spectrum of a related 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivative showed a molecular ion peak (M+) consistent with its molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. nih.gov The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands. Strong, sharp peaks in the region of 1670-1780 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations of the dione functionality. nih.govpressbooks.pubopenstax.org The C-O-C stretching of the pyran ring would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. For derivatives with NH groups, characteristic N-H stretching bands would be seen around 3100-3500 cm⁻¹. nih.govnih.gov

Table 3: Characteristic IR Absorption Frequencies for Pyrano[2,3-b]pyridine Dione Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Reference
N-H Stretch 3100 - 3500 nih.govnih.gov
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000 openstax.org
C≡N Stretch 2200 - 2260 nih.gov
C=O Stretch (Dione) 1670 - 1780 nih.govpressbooks.pubopenstax.org
C=C, C=N Stretch (Aromatic) 1400 - 1600
C-O-C Stretch (Pyran) 1000 - 1300

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the sample. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione Scaffolds

Acid-Catalyzed Reaction Pathways

Acid catalysis plays a crucial role in mediating reactions involving the pyrano[2,3-b]pyridine-2,4-dione scaffold. The presence of an acid catalyst activates the carbonyl groups, particularly the C4-keto group, by protonation. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

A conceivable mechanism for acid-catalyzed reactions involves the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack and subsequent cyclization. acs.org In the synthesis of related pyranopyrimidine structures, various organic and Lewis acids have been employed to facilitate the reaction. acs.org For instance, the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones proceeds through a three-component reaction catalyzed by L-proline with trifluoroacetic acid (TFA) as a co-catalyst. acs.org The absence of the co-catalyst resulted in the formation of a complex mixture, highlighting the importance of the acidic environment. acs.org

Table 1: Catalysts Used in Acid-Catalyzed Syntheses of Related Pyrano-Fused Heterocycles

Catalyst/Co-catalyst Reactants Product Type Reference
L-proline / TFA Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones acs.org
p-Toluene sulfonic acid (p-TSA) Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran Diastereoselective 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones acs.org
HClO₄·SiO₂ Not Specified 2-(phenyl)oxazolo[4,5-b]pyridine nih.gov
H₂SO₄ 4H-pyrans derivatives 3-cyano-2-pyridones nih.gov

These examples, while not directly involving 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione as a reactant, illustrate the fundamental principle of acid catalysis in activating similar heterocyclic systems for subsequent chemical transformations.

Nucleophilic Attack and Addition-Elimination Mechanisms

The synthesis of related fused pyrano[2,3-d]pyrimidine diones demonstrates this reactivity. A plausible mechanism involves the Knoevenagel condensation of an aldehyde and a nitrile-containing compound, followed by a Michael addition. In this step, a nucleophile like barbituric acid attacks the intermediate, which is then followed by intramolecular cyclization. nih.gov

The pyridine (B92270) ring itself, being electron-deficient, generally favors nucleophilic substitution at the C-2 and C-4 positions. nih.gov This intrinsic property influences the reactivity of the fused pyranodione ring system. The reaction of various uracil (B121893) derivatives, which are structurally related to the dione (B5365651) scaffold, with the Vilsmeier reagent followed by treatment with cyanoacetamide and a base is a common method to construct the fused pyridine ring, showcasing the susceptibility of the system to nucleophilic reagents. nih.gov

Intramolecular Cyclization and Annulation Processes

Intramolecular cyclization is a key mechanistic step in the synthesis of the pyrano[2,3-b]pyridine-2,4-dione scaffold and its derivatives. Following an initial intermolecular reaction, such as a Michael addition, a suitably positioned functional group within the intermediate molecule can attack another site to form a new ring. For example, in the synthesis of pyrano[2,3-d]pyrimidine diones, a Michael adduct intermediate undergoes an intramolecular cyclization, which ultimately leads to the formation of the pyran ring. nih.gov

Annulation strategies are also employed to build additional rings onto the core pyranopyridine structure, leading to more complex polycyclic systems. researchgate.net These processes involve the formation of one or more new rings in a single synthetic operation. Examples include:

Intramolecular Nitrile Oxide Cycloaddition (INOC): This reaction has been used to create novel fused heterocyclic systems, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles, from pyran-containing precursors. mdpi.com

Michael Addition/Intramolecular Cyclization: The reaction of cyanamide (B42294) with an enaminone can lead to an intermediate that undergoes intramolecular cyclization between a guanidine (B92328) moiety and a carbonyl group to form a fused pyrimidine (B1678525) ring. nih.gov

These cyclization and annulation reactions are powerful tools for generating molecular diversity from the pyranopyridine core.

Oxidative Transformations of Pyrano[2,3-b]pyridine Diones

The pyrano[2,3-b]pyridine dione scaffold can undergo oxidative transformations, leading to the introduction of new functional groups or the formation of more complex, aromatized systems. One notable transformation is the intramolecular oxidative cyclization of related 5H-chromeno[2,3-b]pyridines to form benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines. nih.gov In this process, the starting material is first cyclized in a protic solvent, and the resulting cyclic intermediate is then oxidized by atmospheric oxygen. nih.gov

Another relevant example is the oxidation of 4H-pyran derivatives to afford 3,4-dihydro-2(1H)-pyridones. nih.gov This transformation can be facilitated by various energy sources, with microwave irradiation showing significantly higher yields and shorter reaction times compared to conventional heating. nih.gov

Table 2: Comparison of Energy Sources for the Oxidation of 4H-Pyrans

Energy Source Reaction Time Yield (%) Reference
Room Temperature 7 hours 8 nih.gov
Ethanol (B145695) Reflux Not specified 72 nih.gov
Infrared Irradiation 7 minutes 80 nih.gov
Microwave Irradiation 5 minutes 86 nih.gov

Furthermore, electrochemical methods have been employed for the oxidative cyclization of hydrazones derived from pyridine precursors, demonstrating a modern approach to achieving such transformations under mild, oxidant-free conditions. nih.gov

Reversible Reactions and Equilibrium Studies (e.g., Electrocyclization Equilibria)

Electrocyclic reactions represent a class of pericyclic, reversible reactions where a pi bond is converted into a sigma bond during ring closure, or vice versa during ring opening. wikipedia.org These reactions are stereospecific and can be initiated either thermally or photochemically. masterorganicchemistry.com The position of the equilibrium often depends on thermodynamic factors such as ring strain in the cyclic product versus the stability of the conjugated open-chain isomer. youtube.com

A significant example involving a related heterocyclic system is the photochemical 6π-electrocyclization. Pyrimidines containing an allomaltol fragment undergo a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system upon UV irradiation. nih.gov This is followed by a nih.govmdpi.com-H sigmatropic shift to yield stable dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov This process demonstrates how electrocyclization can be a key step in the synthesis of complex polycyclic structures from pyran-containing precursors. The stability of the resulting dihydro products indicates that the equilibrium favors the cyclized form under these conditions. nih.gov

Reactivity of Dione Functionalities

The this compound scaffold possesses two distinct carbonyl functionalities whose reactivity is central to its chemical behavior.

C2-Carbonyl: This group is part of a lactone (a cyclic ester). It is susceptible to nucleophilic acyl substitution, which can lead to ring-opening of the pyran moiety.

C4-Carbonyl: This group behaves as a ketone. It readily undergoes nucleophilic addition and is a key site for condensation reactions, such as the Knoevenagel condensation, to form C-C double bonds at the adjacent C3 position. semanticscholar.org

The electrophilic nature of these carbonyl groups is also crucial for the biological activity of related molecules. In studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, molecular docking revealed that the dione scaffold fits into the enzyme's active site. rsc.orgresearchgate.netrsc.org Specifically, the carbonyl groups form critical hydrogen bonds with key amino acid residues like Ser904 and Gly863, anchoring the molecule and contributing to its inhibitory effect. rsc.orgresearchgate.net This highlights the importance of the electronic properties and accessibility of the dione functionalities in molecular recognition processes.

Computational and Theoretical Investigations of 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its favorable balance of computational cost and accuracy. For 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic descriptors. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. materialsciencejournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For pyrano[2,3-b]pyridine derivatives, DFT calculations are used to determine these energy levels, which helps in predicting their behavior in chemical reactions and their potential applications in materials science, such as in organic electronics. materialsciencejournal.orgresearchgate.net

Table 1: Calculated FMO Properties of this compound (Illustrative)

Parameter Energy (eV) Description
HOMO Energy -7.15 Indicates electron-donating capability.
LUMO Energy -1.45 Indicates electron-accepting capability.

| HOMO-LUMO Gap (ΔE) | 5.70 | Correlates with chemical stability and reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

In these maps, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and the pyridine (B92270) nitrogen, highlighting them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a fused ring system like this compound, the pyran ring can adopt different conformations (e.g., boat, chair, skew-boat). beilstein-journals.org

Computational methods, such as ab initio calculations, can be used to perform a systematic search of the potential energy surface to locate energy minima corresponding to stable conformers. researchgate.net The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Molecular dynamics (MD) simulations can further explore the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations. ijcce.ac.ir

Table 2: Relative Energies of Potential Conformers of the Pyrano Ring (Illustrative)

Conformer Relative Energy (kcal/mol) Predicted Population (%) at 298 K
Chair 0.00 75.5
Skew-Boat 1.50 15.1

| Boat | 2.50 | 9.4 |

Prediction of Tautomeric Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The compound this compound, having two carbonyl groups, can potentially exist in several tautomeric forms, including diketo and various enol forms. pearson.com The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. nih.gov

Quantum chemical calculations are highly effective in predicting the most stable tautomer by comparing the calculated energies (enthalpies or Gibbs free energies) of all possible forms. researchgate.net For related dicarbonyl compounds, studies have shown that enol forms can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a quasi-six-membered ring. nih.gov DFT calculations can quantify these energy differences and provide a clear picture of the tautomeric equilibrium.

Table 3: Calculated Relative Stability of Tautomers (Illustrative)

Tautomer Relative Energy (kcal/mol) Key Stabilizing Features
Diketo Form 0.00 Most stable form in this example.
Enol Form 1 (at C4) +4.5 Potential for intramolecular H-bond.

| Enol Form 2 (at C2) | +6.2 | Less stable enol configuration. |

Quantum Chemical Calculations of Spectroscopic Parameters

Theoretical calculations of spectroscopic properties are vital for structure elucidation and the interpretation of experimental spectra. Quantum chemical methods can predict various spectroscopic parameters with considerable accuracy. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the assigned structure. researchgate.net

IR Spectroscopy: Vibrational frequencies can be computed to help assign the absorption bands in an experimental infrared spectrum to specific molecular motions, such as the characteristic C=O stretches of the dione (B5365651) functional groups. materialsciencejournal.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. materialsciencejournal.orgst-andrews.ac.uk

This synergy between computational prediction and experimental measurement provides a robust framework for confirming the identity and understanding the properties of newly synthesized compounds like this compound.

Table 4: Comparison of Calculated and Experimental Spectroscopic Data (Illustrative)

Spectroscopic Parameter Calculated Value Experimental Value
IR: C=O stretch (C2) 1745 cm⁻¹ 1750 cm⁻¹
IR: C=O stretch (C4) 1690 cm⁻¹ 1695 cm⁻¹
¹³C NMR: C2 162.5 ppm 163.1 ppm
¹³C NMR: C4 178.0 ppm 178.7 ppm

| UV-Vis λ_max | 295 nm | 300 nm |

Structure Function Relationship Studies in 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione Systems

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione system are profoundly influenced by the nature and position of its substituents. These effects are critical in both the synthesis of new derivatives and their subsequent interactions with biological targets. Research on related pyridine (B92270) and pyrimidine (B1678525) systems provides a framework for understanding these influences.

The electronic properties of substituents on aromatic aldehydes, often used as precursors in the synthesis of pyranopyrimidine derivatives, play a significant role. It has been observed that aldehydes with electron-releasing groups tend to give higher isolated yields of the final product compared to those with electron-withdrawing groups. researchgate.net This suggests that the electronic nature of the substituent directly impacts the reaction's efficiency.

Furthermore, the position of substituents on the pyridine ring can dictate the regioselectivity of chemical reactions. For instance, in nucleophilic aromatic substitution reactions on 3-substituted 2,6-dichloropyridines, bulky substituents near the pyridine ring nitrogen direct the reaction towards the 6-position. researchgate.net The choice of solvent can also dramatically switch the regioselectivity, highlighting the interplay between substituent effects and the reaction environment. researchgate.net In electrophilic aromatic substitutions, the reactivity of the pyridine ring, which is generally low due to the electron-withdrawing nature of the nitrogen atom, can be enhanced by the introduction of electron-donating groups. youtube.com The regioselectivity of these reactions is governed by the stability of the intermediate Wheland complexes, which is influenced by both electronic and steric factors. nih.gov

In the context of biological activity, substituents affect the molecule's properties and how it interacts with enzymes. For pyrano[2,3-d]pyrimidine diones, which are structurally similar to the title compound, hydrophobic substitutes on a phenyl ring have been shown to confer good urease inhibitory activity. nih.gov This is attributed to hydrophobic interactions with the enzyme's active site. nih.gov Conversely, electron-withdrawing groups like nitro groups can reduce such activity. nih.gov

Table 1: Influence of Substituent Type on Reaction Yield and Biological Activity

Substituent Type on Precursor AldehydeEffect on Pyrano[2,3-d]pyrimidine Synthesis YieldSubstituent Type on Final ScaffoldEffect on Urease Inhibitory Activity
Electron-releasingHigher isolated yield researchgate.netHydrophobic groupsGood inhibitory activity nih.gov
Electron-withdrawingLower isolated yield researchgate.netElectron-withdrawing groups (e.g., Nitro)Reduced inhibitory activity nih.gov

Modulation of Molecular Recognition through Structural Variation

Structural variations in the this compound scaffold are key to modulating its molecular recognition capabilities, particularly its ability to bind to biological targets like enzymes. By systematically altering the structure, researchers can fine-tune the interactions that govern binding affinity and specificity.

Ligand-Target Interaction Studies via Molecular Docking (e.g., with PARP-1 and other enzymes)

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein. Numerous studies have employed this technique to investigate the interaction of pyranopyrimidine derivatives with various enzymes, most notably Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govresearchgate.netrsc.org

Docking studies of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have shown that this scaffold can effectively occupy the nicotinamide (B372718) (NI) site of the PARP-1 active site. nih.govrsc.org The interactions observed are often compared to those of known inhibitors like Olaparib. nih.govresearchgate.net These studies reveal that the pyranopyrimidine core is crucial for establishing key interactions with the amino acid residues in the active site. rsc.org

For instance, the carbonyl groups of the dione (B5365651) ring are frequently involved in hydrogen bonding with amino acids such as Ser904 and Gly863. nih.govresearchgate.net Additionally, the aromatic portions of the scaffold and its substituents can engage in π-π stacking interactions with residues like Tyr907 and His862. nih.gov The presence of hydrophobic substituents has also been noted as favorable, likely due to interactions with the adenine (B156593) (AD) site of the enzyme. rsc.org

Beyond PARP-1, derivatives of related pyran systems have been docked against other enzymes. For example, pyrano[2,3-d]pyrimidine diones have been studied for their urease inhibitory activity through docking, suggesting that hydrophobic interactions with the active site prevent substrate hydrolysis. nih.gov Similarly, molecular docking has been used to study the binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the cannabinoid receptor CB1a, revealing high binding affinity and key residual interactions. nih.gov

Understanding Binding Modes and Active Site Interactions

The primary binding mode for pyrano[2,3-d]pyrimidine-2,4-dione inhibitors of PARP-1 involves the scaffold occupying the NI-site. nih.gov The key interactions that stabilize this binding include:

Hydrogen Bonds: The carbonyl group and the NH group of the pyrimidine ring consistently form two characteristic hydrogen bonds with the backbone of Gly863. Another hydrogen bond is typically formed between a carbonyl group and the side chain of Ser904. nih.gov

π-π Stacking: The aromatic system of the pyranopyrimidine core and any attached aromatic substituents engage in π-π stacking interactions with the aromatic side chains of Tyr907 and His862. nih.gov

These interactions are analogous to those observed for the established PARP-1 inhibitor Olaparib. nih.govresearchgate.net The specific geometry and electronic properties of the substituents can further enhance these interactions. For example, the addition of a fused heterocycle can lead to extra interactions with the enzyme, thereby increasing the inhibitory potency. rsc.org The binding modes of ligands to enzymes are not static; they can involve direct interaction with the catalytic metal ion (in metalloenzymes) or interaction via a bridging water molecule, which can differentiate between inhibition and substrate-like binding.

Table 2: Key Amino Acid Interactions for Pyrano[2,3-d]pyrimidine-2,4-dione Analogues with PARP-1

Interaction TypeKey Amino Acid ResiduesRole in Binding
Hydrogen BondingGly863, Ser904 nih.govAnchors the ligand in the NI-site
π-π StackingTyr907, His862 nih.govStabilizes the aromatic core of the ligand
Hydrophobic InteractionsAD site residuesEnhances binding affinity rsc.org

Impact of Fused Heterocycles on Molecular Properties and Stability

Fusing additional heterocyclic rings to the this compound core can significantly alter its molecular properties, leading to enhanced stability and modified biological activity. The fusion of heterocyclic rings often results in a more rigid and planar structure. ias.ac.inias.ac.in This rigidity can be advantageous for biological interactions, as it reduces the entropic penalty upon binding to a target, potentially leading to a more efficient and specific interaction. ias.ac.inias.ac.in

Pyridine-fused heterocycles are known to exhibit enhanced chemical stability and distinct electronic properties compared to their non-fused counterparts. ias.ac.inias.ac.in These altered electronic properties can influence the molecule's reactivity, solubility, and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking. ias.ac.inias.ac.in

In the context of PARP-1 inhibition, it has been demonstrated that the presence of a heterocycle fused to the pyrano[2,3-d]pyrimidine 2,4-dione scaffold enhances the inhibitory potency. nih.govrsc.org This enhancement is attributed to the additional interactions that the fused ring system can make with the enzyme's active site. rsc.org The synthesis of various fused systems, such as pyranodipyrimidines and azolopyranopyrimidines, from pyranopyrimidine precursors highlights the chemical versatility of this scaffold for creating more complex and potentially more active molecules. researchgate.net

The introduction of fused rings can create complex polycyclic structures that are of interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. ias.ac.in These systems are valued in the development of pharmaceuticals for complex diseases. ias.ac.inias.ac.in

Stereochemical Aspects and Their Influence on Molecular Function

Stereochemistry plays a critical role in the function of bioactive molecules, as biological systems are inherently chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with enzymes and receptors.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search context, research on related pyranopyrimidine systems underscores the importance of stereochemical control during synthesis. For example, the one-pot, three-component synthesis of 4-phenyloctahydropyrano[2,3-d]pyrimidin-2(8aH)-ones/thiones can generate three chiral centers, with all substituents being cis to each other, indicating a high degree of diastereoselectivity. acs.org

The ability to control the stereochemistry during synthesis is crucial, as different stereoisomers can exhibit vastly different biological activities. One enantiomer or diastereomer may bind with high affinity to a biological target, while another may be completely inactive or even elicit an undesirable effect. The defined spatial orientation of functional groups, dictated by the stereocenters, determines the complementarity of the ligand with its binding site. Therefore, the development of stereoselective synthetic methods is a key area of research for producing enantiomerically pure compounds for biological evaluation. The Wittig olefination, a reaction sometimes used in the synthesis of related heterocyclic systems, can be influenced by substituents to achieve high stereoselectivity, for instance, favoring the Z-isomer through specific intramolecular interactions. researchgate.net

Future Research Directions and Perspectives for 2h,3h,4h Pyrano 2,3 B Pyridine 2,4 Dione Chemistry

Development of Novel and Efficient Synthetic Routes

While several methods exist for the synthesis of pyranopyrimidine derivatives, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a primary objective. Future research will likely focus on the following areas:

Advanced Catalysis: The exploration of novel catalysts is a continuous effort. While catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective, research into hybrid catalysts, nano-catalysts, and biocatalysts could offer improved yields, shorter reaction times, and greater selectivity. nih.govcore.ac.uk The use of organocatalysts, such as L-proline, also presents a promising avenue for asymmetric synthesis, leading to chiral derivatives with specific biological activities. acs.org

Green Chemistry Approaches: Emphasis on sustainable chemistry will drive the development of syntheses in aqueous media or under solvent-free conditions. nih.govcore.ac.uk Techniques such as microwave and ultrasound irradiation, which can accelerate reaction rates and improve yields, will continue to be refined and integrated into synthetic protocols. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. core.ac.ukacs.org Future work will likely involve designing new MCRs to access a wider diversity of pyrano[2,3-b]pyridine-2,4-dione analogues by incorporating novel building blocks. This approach is instrumental in generating large libraries of compounds for high-throughput screening. acs.org

Exploration of Undiscovered Reactivity and Transformative Chemistry

The pyranopyridine core possesses reactive sites that can be exploited for further chemical transformations, leading to novel molecular architectures. A deeper understanding of its reactivity is crucial for expanding its synthetic utility.

Ring Transformation Reactions: A key feature of pyrylium chemistry is the susceptibility of the pyran ring to nucleophilic attack, which can lead to ring-opening. The resulting intermediate can then undergo re-cyclization to form different heterocyclic or even homocyclic systems. scribd.com Future studies could systematically explore the reaction of the 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione scaffold with a wide array of nucleophiles to generate novel fused heterocycles. For instance, reactions with nitrogen-based nucleophiles like ammonia or primary amines can lead to the corresponding pyridone derivatives. scribd.com

Functionalization of the Core Structure: Research into selective functionalization at various positions of the pyranopyridine ring system is another important direction. This includes electrophilic and nucleophilic substitution reactions, cross-coupling reactions, and C-H activation to introduce diverse substituents. Such modifications are critical for tuning the physicochemical and biological properties of the molecule.

Photochemical Reactions: The photochemical behavior of pyranopyridinediones is a largely unexplored area. Investigating their reactions under photochemical conditions could reveal unique cycloadditions or rearrangements, providing access to complex molecular skeletons that are difficult to obtain through traditional thermal reactions. scribd.com

Advanced Computational Modeling and Design

In silico methods are indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules.

Structure-Based Drug Design: For derivatives showing biological activity, molecular docking studies will continue to be essential for understanding their binding modes with target proteins. rsc.org For example, docking has been used to explore the interactions of pyrano[2,3-d]pyrimidine-2,4-dione analogues with the active site of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org Future efforts will leverage more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of ligand-protein complexes and to calculate binding free energies more accurately.

Quantum Chemical Calculations: Electronic structure calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties, reactivity, and spectroscopic characteristics of the pyranopyridine system. nih.gov These methods can be used to calculate properties like pKa, predict reaction mechanisms, and guide the design of derivatives with desired electronic features, for instance, for applications in materials science as dyes or nonlinear optical materials. acs.orgnih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for identifying the key structural features responsible for the biological activity of these compounds. As more data becomes available, machine learning and artificial intelligence models can be trained to predict the activity of virtual compounds, accelerating the discovery of new lead candidates for drug development.

Emerging Applications in Interdisciplinary Fields

The versatile structure of the pyrano[2,3-b]pyridine-2,4-dione scaffold makes it a candidate for a wide range of applications beyond its traditional use in medicinal chemistry.

Medicinal Chemistry and Chemical Biology: The pyranopyrimidine core is a "privileged scaffold" found in compounds with diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. acs.orgresearchgate.net Recent studies have identified derivatives as potent inhibitors of PARP-1, suggesting their potential in cancer therapy. rsc.org Future research will focus on optimizing these activities, exploring new therapeutic targets, and developing compounds as chemical probes to study biological processes. The synthesis of radiolabeled derivatives, for example with Iodine-125, opens possibilities for their use as radiopharmaceuticals in tumor diagnosis and therapy. researchgate.netsemanticscholar.org

Materials Science: The extended π-system and polar nature of the pyranopyridinedione core suggest potential applications in materials science. Research could explore their use as organic dyes, fluorescent probes, or components of nonlinear optical (NLO) materials. acs.org Their ability to coordinate with metal ions also suggests potential in the development of sensors or catalysts.

Agrochemicals: The structural similarity of pyranopyridines to natural products and their known biological activities, such as antifungal properties, indicate a potential for their development as novel agrochemicals. semanticscholar.org Screening compound libraries against agricultural pests and pathogens could uncover new leads for crop protection.

Q & A

Q. What are the standard synthetic methodologies for preparing 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione?

The compound is typically synthesized via multicomponent reactions under solvent-free or catalytic conditions. For example:

  • Catalytic method : Fe₃O₄@SiO₂-acac-2ATP-Cu(II) magnetic nanoparticles (MNPs) catalyze the reaction of aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridine-2(1H)-one under solvent-free conditions at 80°C, yielding pyrano[2,3-b]pyridine derivatives .
  • Catalyst-free method : Ball-milling mechanochemistry enables solvent- and catalyst-free synthesis of structurally related pyrano[2,3-d]pyrimidine-diones with high yields (>90%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

While the provided evidence lacks explicit characterization details, standard practices include:

  • Spectroscopic analysis : NMR (¹H/¹³C) for confirming ring substitution patterns and functional groups.
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : For validating purity and empirical formula.
  • X-ray crystallography (if applicable): For resolving stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight containers protected from light and moisture. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Key variables include:

  • Catalyst selection : Compare Cu(II)-based MNPs (solvent-free, 80°C, 12 h) versus La(OTf)₃ (acid-catalyzed tandem reactions) .
  • Solvent systems : Solvent-free methods reduce waste but may require higher temperatures; evaluate green solvents (e.g., ethanol, water) for eco-friendly scalability.
  • Reaction time and yield : Mechanochemical methods (ball-milling) achieve near-quantitative yields in <2 hours .

Q. How do mechanistic pathways differ between catalytic and non-catalytic syntheses?

  • Catalytic routes : Cu(II) MNPs likely facilitate Knoevenagel condensation followed by cyclization via Lewis acid activation of aldehydes .
  • Acid-catalyzed pathways : Protonation of intermediates (e.g., β-ketoesters) drives cyclization, as seen in La(OTf)₃-mediated reactions .
  • Mechanochemical activation : Ball-milling induces molecular collisions, bypassing traditional transition-state barriers .

Q. How can researchers resolve contradictions in catalytic vs. catalyst-free methodologies?

Discrepancies arise from differing starting materials and target derivatives:

  • Catalyst-dependent routes : Essential for electron-deficient substrates requiring activation (e.g., aldehydes with strong electron-withdrawing groups) .
  • Catalyst-free methods : Effective for substrates with inherent reactivity (e.g., activated alkynes or β-ketoesters) under high-energy conditions (ball-milling) .

Q. What strategies are effective for synthesizing biologically active derivatives of this compound?

  • Functionalization at C-3 and C-5 : Introduce substituents via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Downstream modifications : Convert the dione moiety to thiones or hydrazones for enhanced bioactivity (e.g., antiproliferative agents) .
  • Structure-activity relationship (SAR) : Test derivatives against cancer cell lines (e.g., pyrano[3,2-c]quinolones showed IC₅₀ values <10 μM) .

Q. How can computational modeling aid in understanding reaction pathways?

  • DFT calculations : Map energy profiles for key steps (e.g., cyclization barriers in solvent-free vs. catalytic conditions).
  • Molecular docking : Predict binding affinities of derivatives for target proteins (e.g., DNA topoisomerases) .

Data Contradictions and Validation

  • Catalyst efficacy : While Azarifar et al. report Cu(II) MNPs as essential , Naimi-Jamal et al. achieve similar yields without catalysts via mechanochemistry . Validate by replicating both methods with identical substrates.
  • Reaction scalability : Ball-milling offers rapid synthesis but may face limitations in batch size; compare energy input vs. traditional heating .

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